2-((3-Carboxypropyl)carbamoyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-((3-Carboxypropyl)carbamoyl)benzoic acid often involves complex reactions that may include carbamoylation, carboxylation, and the formation of coordination polymers. For example, a study detailed the Pd(II)-catalyzed reaction protocol for the direct carboxylation of benzoic and phenylacetic acid derivatives to form dicarboxylic acids, highlighting a method applicable to the synthesis of compounds with similar structures (Giri & Yu, 2008).
Molecular Structure Analysis
The molecular structure of related benzoic acid derivatives has been extensively studied, revealing insights into their conformation and bonding. For instance, the crystal structure analysis of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid showed that molecules form hydrogen-bonded cyclic dimers, with the carboxylic acid group lying in the plane of the attached benzene ring, which might reflect similar structural characteristics in 2-((3-Carboxypropyl)carbamoyl)benzoic acid (Kennard, Smith, & Katekar, 1982).
Chemical Reactions and Properties
Research on similar compounds has also unveiled their reactivity and interaction with other chemicals. For example, the photocarboxylation of benzylic C–H bonds with CO2 under metal-free conditions showcases a novel method that could be applicable to the modification or functionalization of 2-((3-Carboxypropyl)carbamoyl)benzoic acid, enhancing its chemical properties (Meng et al., 2019).
Physical Properties Analysis
While specific studies on the physical properties of 2-((3-Carboxypropyl)carbamoyl)benzoic acid were not identified, investigations into similar compounds can provide valuable insights. The analysis of crystal structures, bonding interactions, and molecular conformations contributes to a deeper understanding of the physical characteristics that might be expected from 2-((3-Carboxypropyl)carbamoyl)benzoic acid.
Chemical Properties Analysis
The chemical properties of benzoic acid derivatives, including their reactivity, stability, and interaction with other compounds, are crucial for their potential applications. Studies on radical decarboxylative carbometalation of benzoic acids, for instance, offer a glimpse into innovative transformations that could be relevant for modifying or enhancing the chemical properties of 2-((3-Carboxypropyl)carbamoyl)benzoic acid (Xu, López-Rojas, & Ritter, 2021).
Scientific Research Applications
1. Corrosion Inhibition
- Application : This compound has been investigated as a corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .
- Method : The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
2. Chemical Synthesis
- Application : It has been used in the synthesis of carboxamide-phthalide through an oxidative contraction ring rearrangement .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The result was the successful synthesis of carboxamide-phthalide .
3. Biological Activities
- Application : Compounds with similar nuclei have exhibited a wide variety of biological activities, such as herbicidal, antioxidant, anti-rotavirus, anti-inflammatory, antibacterial, antifungal, as well as antileishmanial activities .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results were not detailed in the source .
4. Medical Applications
- Application : It has been observed that similar compounds can reduce cardiac white blood cell concentration, cause less pulmonary edema, and reduce hepatocyte injury .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results showed a reduction of cardiac white blood cell concentration, less pulmonary edema, and the reduction of hepatocyte injury .
5. Chemical Properties
- Application : The compound has several chemical properties that could make it useful in various applications. It contains total 31 bond(s); 18 non-H bond(s), 9 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 carboxylic acid(s) (aromatic), 1 secondary amide(s) (aromatic) and 2 hydroxyl group(s) .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results were not detailed in the source .
6. Physicochemical Properties
- Application : The compound has several physicochemical properties that could make it useful in various applications. Some of these properties include Absolute Entropy of Ideal Gas, Acentric Factor, Critical Compressibility Factor, Critical Pressure .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-(3-carboxypropylcarbamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(17)18/h1-2,4-5H,3,6-7H2,(H,13,16)(H,14,15)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIZMSGCFPTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953341 | |
Record name | 2-{[(3-Carboxypropyl)imino](hydroxy)methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Carboxypropyl)carbamoyl)benzoic acid | |
CAS RN |
3130-76-5 | |
Record name | 2-[[(3-Carboxypropyl)amino]carbonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3130-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phthaloyl-4-aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(3-Carboxypropyl)imino](hydroxy)methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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